Regioselectivity in Friedel-Crafts Benzoylation: 3-Methyl Directs Substitution Differently than 2-Methyl
In a direct head-to-head study, 3-Methyldibenzofuran was compared to 2-Methyldibenzofuran in Friedel-Crafts benzoylation using benzoyl chloride and anhydrous aluminum chloride (mole ratio 1:1.5:1.5) in nitrobenzene at 20°C for 1 hour. The major product from 3-Methyldibenzofuran was 2-benzoyl-3-methyldibenzofuran in 56.5% yield, whereas 2-Methyldibenzofuran gave 8-benzoyl-2-methyldibenzofuran as the major product in 51.2% yield [1].
| Evidence Dimension | Major product yield in Friedel-Crafts benzoylation |
|---|---|
| Target Compound Data | 56.5% (2-benzoyl-3-methyldibenzofuran) |
| Comparator Or Baseline | 2-Methyldibenzofuran: 51.2% (8-benzoyl-2-methyldibenzofuran) |
| Quantified Difference | 3-Methyldibenzofuran gives a 5.3 percentage point higher yield of its major product and a completely different substitution pattern (2-position vs. 8-position) |
| Conditions | Benzoyl chloride, AlCl3 (1.5 eq), nitrobenzene, 20°C, 1 h |
Why This Matters
This difference in regioselectivity dictates the identity and purity of downstream synthetic intermediates; using the wrong isomer leads to a different compound, not just a lower yield.
- [1] Keumi, T., Morita, T., Kitajima, H., & Ota, S. (1974). Orientation in the Friedel-Crafts Benzoylation of 2- and 3-Methyldibenzofurans. Nippon Kagaku Kaishi, 1974(9), 1708–1711. DOI: 10.1246/nikkashi.1974.1708 View Source
